molecular formula C10H12F3N B13285679 N-butyl-2,3,4-trifluoroaniline

N-butyl-2,3,4-trifluoroaniline

Cat. No.: B13285679
M. Wt: 203.20 g/mol
InChI Key: XGCNZQCJHWAOGG-UHFFFAOYSA-N
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Description

N-butyl-2,3,4-trifluoroaniline is an organic compound with the molecular formula C10H12F3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 2, 3, and 4 positions, and a butyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 2,3,4-trifluoroaniline reacts with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The starting material, 2,3,4-trifluoroaniline, can be synthesized from tetrafluorobenzene through a series of reactions including nitration, reduction, and halogen exchange .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,3,4-trifluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N-butyl-2,3,4-trifluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2,3,4-trifluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. The butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trifluoroaniline: Lacks the butyl group, making it less lipophilic.

    N-butyl-2,4,5-trifluoroaniline: Has fluorine atoms at different positions on the benzene ring, which can affect its reactivity and properties.

    N-butyl-3,4,5-trifluoroaniline: Another positional isomer with different chemical behavior.

Uniqueness

N-butyl-2,3,4-trifluoroaniline is unique due to the specific arrangement of fluorine atoms and the butyl group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-butyl-2,3,4-trifluoroaniline

InChI

InChI=1S/C10H12F3N/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5,14H,2-3,6H2,1H3

InChI Key

XGCNZQCJHWAOGG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

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